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Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorophenol

Cat. No.: B165674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-
dichlorophenol, a halogenated aromatic compound of interest in various fields of chemical

research and development. Due to the limited availability of experimental spectral data for the

parent compound, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data,

alongside experimental Infrared (IR) and Mass Spectrometry (MS) data for its trimethylsilyl

(TMS) derivative. This information is supplemented with experimental data for the structurally

analogous compound, 2,4,6-trichlorophenol, to provide a valuable comparative reference.

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data
As experimental NMR data for 4-Bromo-2,6-dichlorophenol is not readily available in public

spectral databases, predicted values are presented below. These predictions are based on

computational models and analysis of structurally similar compounds. For comparative

purposes, experimental data for 2,4,6-trichlorophenol is also provided.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-2,6-dichlorophenol and Experimental

Data for 2,4,6-Trichlorophenol
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Compound Proton Assignment
Predicted/Experimental
Chemical Shift (δ, ppm)

4-Bromo-2,6-dichlorophenol Ar-H ~7.5

OH ~6.0

2,4,6-Trichlorophenol Ar-H 7.27

OH 5.88

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromo-2,6-dichlorophenol and Experimental

Data for 2,4,6-Trichlorophenol

Compound Carbon Assignment
Predicted/Experimental
Chemical Shift (δ, ppm)

4-Bromo-2,6-dichlorophenol C-OH ~150

C-Cl ~125

C-Br ~115

C-H ~130

2,4,6-Trichlorophenol C-OH 147.9

C-Cl (ortho) 125.7

C-Cl (para) 124.5

C-H 129.5

Infrared (IR) and Mass Spectrometry (MS) Spectral
Data of 4-Bromo-2,6-dichlorophenol, O-trimethylsilyl
ether
The following sections present the experimental IR and MS data for the trimethylsilyl (TMS)

ether derivative of 4-Bromo-2,6-dichlorophenol. The silylation of the hydroxyl group is a
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common practice to increase the volatility and thermal stability of phenolic compounds for

techniques like gas chromatography-mass spectrometry (GC-MS).

Table 3: Infrared (IR) Spectral Data for 4-Bromo-2,6-dichlorophenol, O-trimethylsilyl ether

Wavenumber (cm⁻¹) Interpretation

2960 C-H stretch (in Si-CH₃)

1470 Aromatic C=C stretch

1250 Si-CH₃ symmetric deformation

950 Si-O-C stretch

850 C-H out-of-plane bend (aromatic)

750 C-Cl stretch

650 C-Br stretch

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-2,6-dichlorophenol, O-trimethylsilyl

ether[1]

m/z Interpretation

314/316/318 [M]⁺ (Molecular ion)

299/301/303 [M-CH₃]⁺

73 [Si(CH₃)₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the phenol is dissolved in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.0 ppm).
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to

simplify the spectrum and enhance sensitivity, requiring a larger number of scans due to the

low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground with

dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for the

TMS-ether derivative, which may be a liquid, a thin film can be cast onto a salt plate (e.g., NaCl

or KBr).

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer. A background

spectrum of the empty sample holder (or clean salt plate) is first collected and automatically

subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared

range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization: To analyze the phenol by GC-MS, it is often derivatized

to increase its volatility. A common method is silylation, where the phenol is reacted with a

silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl

ether.

Data Acquisition: The derivatized sample is injected into a gas chromatograph, where it is

vaporized and separated on a capillary column. The separated components then enter the

mass spectrometer. In electron ionization (EI) mode, the molecules are fragmented by a high-

energy electron beam. The resulting charged fragments are separated by their mass-to-charge

ratio (m/z) and detected, generating a mass spectrum.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a substituted phenol like 4-Bromo-2,6-dichlorophenol.
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Spectral Analysis Workflow for 4-Bromo-2,6-dichlorophenol
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Spectral Analysis Workflow

This guide provides a foundational understanding of the spectral characteristics of 4-Bromo-
2,6-dichlorophenol. While experimental NMR data for the parent compound remains to be

reported in publicly accessible databases, the provided predicted data and comparative
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analysis with a structural analog offer valuable insights for researchers. The experimental data

for the silylated derivative further aids in the characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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